4-Bromo-2-isopropylbenzaldehyde

説明

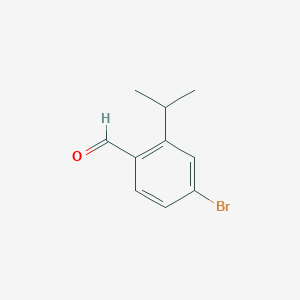

4-Bromo-2-isopropylbenzaldehyde (CAS No. 1114808-82-0) is a brominated aromatic aldehyde with the molecular formula C₁₀H₁₁OBr and a molecular weight of 227.10 g/mol . Its structure features a benzaldehyde core substituted with a bromine atom at the 4-position and an isopropyl group at the 2-position. This compound is typically synthesized via organometallic reactions, such as the addition of isopropylmagnesium chloride to a brominated precursor, followed by formylation with dimethylformamide (DMF) under controlled temperatures (-15°C to room temperature) .

The bromine substituent enhances electrophilic reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

特性

IUPAC Name |

4-bromo-2-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-7(2)10-5-9(11)4-3-8(10)6-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXITAWUSFVYAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Bromo-2-isopropylbenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (C10H11BrO) features a bromine atom and an isopropyl group attached to a benzaldehyde structure. The presence of these functional groups influences its reactivity and biological activity. The aldehyde group can participate in various biochemical reactions, while the bromine atom may act as a leaving group in substitution reactions. The steric hindrance provided by the isopropyl group can also affect the compound's selectivity in chemical reactions .

Biological Activities

The biological activities of this compound have been explored in several studies, highlighting its potential as an anticancer agent and its antibacterial properties.

Anticancer Activity

Research indicates that derivatives of brominated isatin compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that 4-bromo isatin derivatives possess antitumor activity against human leukemia (K562) and liver (HepG2) cancer cell lines. The structure-activity relationship (SAR) analysis revealed that certain substitutions at the 3-position enhance the anticancer potency, with IC50 values reported as low as 4.39 µM for HepG2 cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | K562 | >10 |

| This compound | HepG2 | 6.18 |

| 3-Benzylidene derivative | K562 | 4.39 |

| 3-Benzylidene derivative | HepG2 | 6.18 |

This table summarizes the cytotoxic effects of various derivatives, indicating that modifications to the structure can significantly influence biological activity.

Antibacterial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit antibacterial effects. While specific data on this compound is limited, related compounds within the same chemical family have demonstrated activity against Gram-positive and Gram-negative bacteria .

The mechanism by which this compound exerts its biological effects can be attributed to several factors:

- Enzyme Interaction : The aldehyde group can react with amino acids in proteins, potentially inhibiting enzyme activity.

- Cell Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial cell membranes, leading to cell lysis.

- Induction of Apoptosis : Some studies suggest that brominated compounds can induce programmed cell death in cancer cells through various signaling pathways.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of various brominated compounds found that those with larger substituents at specific positions exhibited enhanced cytotoxicity against K562 and HepG2 cell lines. This supports the notion that structural modifications can lead to improved therapeutic potential .

Case Study 2: Antibacterial Properties

While direct studies on this compound are sparse, related benzaldehyde derivatives have been tested for their antibacterial properties against common pathogens such as E. coli and S. aureus. These studies indicate a promising avenue for further exploration regarding the antibacterial efficacy of this compound .

類似化合物との比較

Comparison with Similar Compounds

The following table compares 4-Bromo-2-isopropylbenzaldehyde with structurally or functionally related brominated benzaldehyde derivatives:

Key Research Findings:

Substituent Effects on Reactivity: The isopropyl group in this compound introduces steric hindrance, reducing reaction rates in nucleophilic aromatic substitution compared to less bulky derivatives like 4-Bromo-2-fluorobenzaldehyde . Electron-withdrawing groups (e.g., -Br, -F) enhance electrophilicity at the aldehyde position, facilitating condensation reactions. For example, 4-Bromo-2-fluorobenzaldehyde exhibits faster Knoevenagel reactivity than its non-fluorinated analogs .

Thermal Stability: Methoxy-substituted derivatives (e.g., 2-Bromo-3,4-dimethoxybenzaldehyde) show higher thermal stability (m.p. 86°C) due to hydrogen bonding between methoxy and aldehyde groups .

Applications in Drug Synthesis: Amide derivatives (e.g., 4-Bromo-N-cyclopropyl-2-isopropylbenzamide) are prioritized in medicinal chemistry for their improved bioavailability compared to aldehyde precursors . Hydroxy-substituted analogs (e.g., 4-Bromo-2-hydroxy-6-methylbenzaldehyde) serve as ligands in metal-catalyzed reactions, leveraging the phenolic -OH group for coordination .

For instance, 4-(Bromomethyl)benzaldehyde mandates rigorous PPE use during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。